molecular formula C10H15ClN2O2 B2995947 2-Chloro-N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]acetamide CAS No. 2411201-02-8

2-Chloro-N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]acetamide

Cat. No.: B2995947
CAS No.: 2411201-02-8
M. Wt: 230.69
InChI Key: NMYCJKNSDACTCD-UHFFFAOYSA-N
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Description

2-Chloro-N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]acetamide is a synthetic organic compound that belongs to the class of oxazole derivatives.

Preparation Methods

The synthesis of 2-Chloro-N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]acetamide typically involves the reaction of 2-chloroacetamide with 3,5-diethyl-1,2-oxazole-4-carbaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an organic solvent like dimethylformamide or tetrahydrofuran . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and leading to the desired biological response . The exact molecular targets and pathways involved may vary depending on the specific application and biological context .

Properties

IUPAC Name

2-chloro-N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O2/c1-3-8-7(6-12-10(14)5-11)9(4-2)15-13-8/h3-6H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYCJKNSDACTCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)CC)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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